molecular formula C14H20N4O4 B14557698 3,3'-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) CAS No. 61738-39-4

3,3'-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile)

Cat. No.: B14557698
CAS No.: 61738-39-4
M. Wt: 308.33 g/mol
InChI Key: KRRJNFTYBAZHOG-UHFFFAOYSA-N
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Description

3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) is a complex organic compound with a unique structure that includes ethene, oxazolidine, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) typically involves the reaction of ethene derivatives with oxazolidine and carbonitrile precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Commonly used catalysts include transition metal complexes, while solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine or alcohol derivatives.

Scientific Research Applications

3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethene derivatives: Compounds with similar ethene-based structures, such as ethylene glycol dimethyl ether.

    Oxazolidine derivatives: Compounds with similar oxazolidine rings, such as oxazolidinone antibiotics.

    Carbonitrile derivatives: Compounds with similar carbonitrile groups, such as acetonitrile.

Uniqueness

3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) is unique due to its combination of ethene, oxazolidine, and carbonitrile groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

CAS No.

61738-39-4

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

3-[2-(5-cyano-2-ethoxy-1,2-oxazolidin-3-yl)ethenyl]-2-ethoxy-1,2-oxazolidine-5-carbonitrile

InChI

InChI=1S/C14H20N4O4/c1-3-19-17-11(7-13(9-15)21-17)5-6-12-8-14(10-16)22-18(12)20-4-2/h5-6,11-14H,3-4,7-8H2,1-2H3

InChI Key

KRRJNFTYBAZHOG-UHFFFAOYSA-N

Canonical SMILES

CCON1C(CC(O1)C#N)C=CC2CC(ON2OCC)C#N

Origin of Product

United States

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